N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide is a synthetic organic compound featuring a tetrahydroisoquinoline backbone substituted with a cyclopropanecarbonyl group at position 2 and a 4-isopropoxybenzamide moiety at position 5. This structure combines a rigid bicyclic framework with polar and lipophilic substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)28-21-9-6-17(7-10-21)22(26)24-20-8-5-16-11-12-25(14-19(16)13-20)23(27)18-3-4-18/h5-10,13,15,18H,3-4,11-12,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJMCFHEKAYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest various pharmacological properties that could be beneficial in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Cyclopropanecarbonyl Group : This moiety may influence the compound's reactivity and interaction with biological targets.
- Tetrahydroisoquinoline Core : Known for its diverse biological activities, this structure is often associated with neuropharmacological effects.
- Isopropoxybenzamide Group : This functional group can enhance lipophilicity, potentially affecting the compound's absorption and distribution.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O3 |
| Molecular Weight | 388.423 g/mol |
| CAS Number | 955638-24-1 |
| Purity | Typically 95% |
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound may help in reducing oxidative stress in cells.
- Neuroprotective Effects : Its tetrahydroisoquinoline core suggests potential protective effects on neuronal cells.
- Anti-inflammatory Properties : Initial assays indicate that the compound may modulate inflammatory pathways.
Case Studies and Research Findings
A review of literature reveals various studies focused on the biological implications of similar compounds. For instance:
- Neuroprotective Studies : A study highlighted the neuroprotective capabilities of tetrahydroisoquinoline derivatives against neurodegenerative diseases. These compounds were shown to inhibit apoptotic pathways in neuronal cells, suggesting a similar potential for this compound .
- Anti-diabetic Activity : Analogous compounds have been investigated for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. The structure-activity relationship (SAR) studies indicated that modifications in the benzamide group could enhance β-cell protective activity .
- Cytotoxicity Assays : Cytotoxicity assessments using various cancer cell lines showed that certain derivatives of similar compounds exhibited selective cytotoxic effects, indicating potential applications in cancer therapy .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives of 1,2,3,4-tetrahydroisoquinoline modified at positions 2 and 6. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Weight | Molecular Formula | Key Substituents |
|---|---|---|---|---|
| N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide | Not Provided | ~387.4* | C24H25N2O3 | 4-isopropoxybenzamide |
| N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide | 955776-90-6 | 400.5 | C21H24N2O4S | 4-methoxy-2-methylbenzenesulfonamide |
| N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide | 955643-79-5 | 388.4 | C21H20F3N2O2 | 4-(trifluoromethyl)benzamide |
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Polarity and Solubility: The 4-isopropoxybenzamide group in the target compound introduces steric bulk and moderate lipophilicity due to the isopropoxy chain. The 4-(trifluoromethyl)benzamide derivative (CAS 955643-79-5) incorporates a strong electron-withdrawing trifluoromethyl group, which may improve metabolic stability but reduce aqueous solubility compared to the target compound .
Biological Implications :
- While specific activity data for the target compound are unavailable, the sulfonamide analog (CAS 955776-90-6) has been investigated for enzyme inhibition, leveraging the sulfonamide moiety’s ability to interact with catalytic residues .
- The trifluoromethyl analog (CAS 955643-79-5) may exhibit enhanced binding affinity to hydrophobic pockets in target proteins due to the CF3 group’s electronegativity and size .
Synthetic Accessibility: The cyclopropanecarbonyl group at position 2 is conserved across all analogs, suggesting a common synthetic route involving cyclopropane carbonyl chloride and tetrahydroisoquinoline intermediates. Modifications at position 7 (e.g., benzamide vs. sulfonamide) likely involve divergent coupling reagents (e.g., EDCI for amides vs. sulfonyl chlorides for sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
